molecular formula C21H28S3Sn B12841738 [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane

[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane

Cat. No.: B12841738
M. Wt: 495.4 g/mol
InChI Key: BNATYTRRFRKMGG-UHFFFAOYSA-N
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Description

The compound [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane is a terthiophene derivative featuring a linear arrangement of three thiophene rings. The central and terminal thiophenes are substituted with a hexyl chain and a trimethylstannane (Sn(CH₃)₃) group, respectively. This structure is designed to enhance solubility (via the hexyl chain) and facilitate cross-coupling reactions (via the stannane group), making it a candidate for organic electronic materials such as polymers for organic photovoltaics (OPVs) or field-effect transistors (OFETs) .

For example, tributyl(thiophen-2-yl)stannane has been used to synthesize thiophene-based polymers (). The trimethylstannane group likely enables similar reactivity but with faster kinetics due to reduced steric hindrance compared to tributyl analogs .

Properties

Molecular Formula

C21H28S3Sn

Molecular Weight

495.4 g/mol

IUPAC Name

[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane

InChI

InChI=1S/C18H19S3.3CH3.Sn/c1-2-3-4-5-7-14-9-10-17(20-14)18-12-11-16(21-18)15-8-6-13-19-15;;;;/h6,8-12H,2-5,7H2,1H3;3*1H3;

InChI Key

BNATYTRRFRKMGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane typically involves the following steps:

  • Formation of the Thiophene Core: : The initial step involves the synthesis of the thiophene core. This can be achieved through the Stille coupling reaction, where a thiophene derivative is coupled with a stannane reagent in the presence of a palladium catalyst.

  • Hexylation: : The thiophene core is then functionalized with a hexyl group. This can be done via a Grignard reaction, where hexylmagnesium bromide reacts with the thiophene derivative to introduce the hexyl group at the desired position.

  • Stannylation: : Finally, the trimethylstannane group is introduced through a stannylation reaction. This involves the reaction of the hexylated thiophene derivative with trimethyltin chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis process. This might involve the use of continuous flow reactors and automated synthesis equipment to handle large volumes of reagents and products efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can also occur, typically targeting the stannane group. Reducing agents such as lithium aluminum hydride can convert the trimethylstannane group to a simpler tin hydride.

  • Substitution: : The compound can participate in substitution reactions, where the trimethylstannane group is replaced by other functional groups. This can be achieved using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tin hydrides.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

While direct biological applications are less common, derivatives of this compound could be explored for their potential biological activity. For example, thiophene derivatives have been studied for their antimicrobial and anticancer properties.

Medicine

In medicine, the compound’s derivatives might be investigated for their potential use in drug development, particularly in the design of new therapeutic agents that target specific biological pathways.

Industry

In industry, [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane is of interest for its electronic properties. It can be used in the development of organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism by which [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane exerts its effects depends on its application. In electronic devices, its role is primarily structural, contributing to the formation of conductive pathways. The thiophene rings facilitate π-π stacking interactions, enhancing charge transport properties. The trimethylstannane group can influence the compound’s solubility and processability, making it easier to incorporate into various device architectures.

Comparison with Similar Compounds

Stannane-Functionalized Thiophene Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Applications Reference
[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane Terthiophene Hexyl, Sn(CH₃)₃ ~550–650* Polymer synthesis, OPVs
Tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane Bithiophene Hexyl, Sn(C₄H₉)₃ 545.52 Intermediate for Stille coupling
5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzothiadiazole Benzothiadiazole Sn(CH₃)₃, Fluorine 644.02 Electron-transport materials

Notes:

  • Hexyl vs. Tributyl Stannanes : The trimethylstannane group in the target compound offers higher reactivity in cross-coupling reactions due to lower steric bulk compared to tributyl analogs (). However, tributylstannanes may provide better solubility in organic solvents.
  • Benzothiadiazole vs. Terthiophene Core : Benzothiadiazole-based stannanes () are electron-deficient, making them suitable for n-type semiconductors, whereas the terthiophene core in the target compound is electron-rich, favoring p-type behavior in OPVs .

Hexyl-Substituted Thiophene Polymers

Compound Name Structure Molecular Weight Key Properties Applications Reference
RCNR () Fumaronitrile + terthiophene Not reported Liquid-crystalline phases, high π-conjugation OPVs
2-Hexyl-5-[5-(5-hexylthiophen-2-yl)...]thiophene Sexithiophene 663.08 High charge-carrier mobility OFETs

Comparison :

  • The target compound’s trimethylstannane group enables its use as a monomer in Stille polymerization, contrasting with RCNR (), which relies on fumaronitrile’s electron-accepting properties.
  • The sexithiophene in demonstrates that increasing thiophene units enhances charge transport, suggesting that the target compound’s terthiophene structure may balance solubility and conductivity .

Electronic and Structural Properties

  • Hexyl Substitution : The hexyl chain improves solubility and film-forming properties, critical for device fabrication ().
  • Stannane Reactivity : Trimethylstannane groups enable efficient coupling in polymer synthesis, as seen in benzo[1,2-b:4,5-b']dithiophene (BDT)-based copolymers ().

Biological Activity

The compound [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane, also known as 2-hexyl-5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophene, is a member of the oligothiophene family. This compound is notable for its potential applications in organic electronics and its biological activity, particularly in cancer research. The following sections delve into its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C28H34S4
Molecular Weight 464.76 g/mol
LogP 10.21
CAS Number 824956-01-6

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential therapeutic agent in cancer treatment. Research indicates that compounds with thiophene structures exhibit significant anti-tumor properties, particularly through the inhibition of key signaling pathways involved in cancer cell proliferation.

  • Inhibition of PI3K/Akt/mTOR Pathway : Similar to other thiophene derivatives, this compound may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.
  • Cell Cycle Arrest : Studies have shown that certain thiophene derivatives can induce cell cycle arrest in the G0/G1 phase, which is essential for halting the progression of cancer cells.
  • Apoptosis Induction : The ability to induce apoptosis at low concentrations has been observed in related compounds, suggesting that this compound may also possess similar properties.

1. Anti-Tumor Activity

A study on substituted thiophene derivatives demonstrated their effectiveness against various cancer cell lines (A549, MCF-7, HeLa). The most promising compounds showed IC50 values indicating potent anti-tumor activity:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
Compound 13g0.20 ± 0.051.25 ± 0.111.03 ± 0.24

This study highlighted the potential of thiophene derivatives as dual inhibitors targeting both PI3Kα and mTOR pathways .

2. Mechanistic Insights

Research has shown that thiophene-based compounds can effectively suppress the phosphorylation of AKT at low doses, further confirming their role in inhibiting the PI3K/Akt/mTOR signaling pathway. Western blot analyses indicated significant reductions in phosphorylated AKT levels upon treatment with these compounds .

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